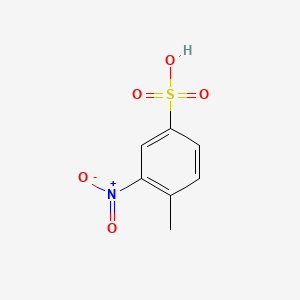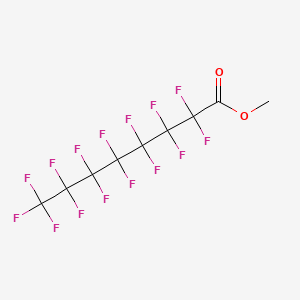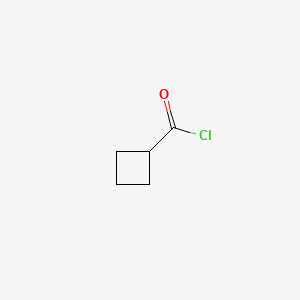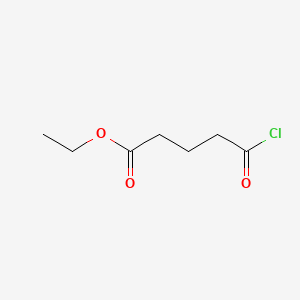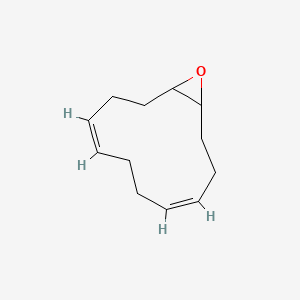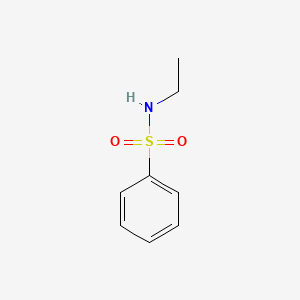
2-Chlor-6-(Trifluormethyl)pyridin
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of pyridine followed by trifluoromethylation. This involves the reaction of pyridine with chlorine gas and subsequent treatment with trifluoromethylating agents such as trifluoromethyl iodide.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group onto the pyridine ring.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficiency and safety. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: 2-Chloro-6-(trifluoromethyl)pyridine can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-6-(trifluoromethyl)pyridine-5-carboxylic acid.
Reduction: 2-Chloro-6-(trifluoromethyl)pyridine-5-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(trifluoromethyl)pyridine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is a precursor in the synthesis of various drugs, including those with potential antiviral and anticancer properties.
Industry: Its applications extend to material science, where it is used in the development of advanced materials with specific electronic properties.
Wirkmechanismus
Target of Action
It’s known that many pyridine derivatives interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine . These factors could include temperature, pH, and the presence of other compounds.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(trifluoromethyl)pyrazine: Similar in structure but with a different heterocyclic ring.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Contains a nitrile group instead of a pyridine ring.
Uniqueness: 2-Chloro-6-(trifluoromethyl)pyridine is unique due to its combination of halogen and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds.
This comprehensive overview highlights the significance of 2-Chloro-6-(trifluoromethyl)pyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQMCQMDHBTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345169 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-95-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chloro-6-(trifluoromethyl)pyridine of interest in chemical research?
A1: 2-Chloro-6-(trifluoromethyl)pyridine is a versatile building block for synthesizing more complex molecules. Its structure, containing both a chlorine atom and a trifluoromethyl group, allows for diverse chemical modifications. Researchers have demonstrated its utility in regioexhaustive functionalization, a strategy where a single starting material is transformed into all possible regioisomers of a product. [] This is particularly useful for exploring the properties of different isomers and identifying lead compounds in drug discovery.
Q2: What specific chemical transformations has 2-chloro-6-(trifluoromethyl)pyridine been subjected to?
A2: Several studies have explored the reactivity of 2-chloro-6-(trifluoromethyl)pyridine. Researchers have successfully converted this compound into its three possible carboxylic acid derivatives using various organometallic chemistry techniques. [] These techniques include transmetalation-equilibration to modify the reactivity of organometallic species, site-selective deprotonation using strong bases like lithium diisopropylamide, regioselective iodine migration, and steric protection of specific positions using bulky silyl groups.
Q3: Beyond its use in synthetic chemistry, has 2-chloro-6-(trifluoromethyl)pyridine been detected in any biological or environmental samples?
A3: Yes, recent research has identified 2-chloro-6-(trifluoromethyl)pyridine-3-ol, a derivative of 2-chloro-6-(trifluoromethyl)pyridine, in human cord blood samples. [] This finding suggests potential prenatal exposure to this compound and highlights the need for further investigation into its sources and potential health effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)
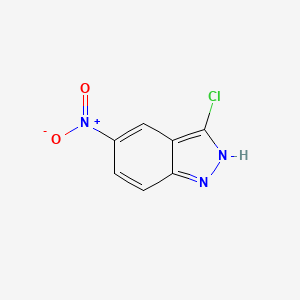


![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![3-[(2-Chlorophenyl)amino]propanenitrile](/img/structure/B1580900.png)
